4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is a chemical compound characterized by its unique tricyclic structure, which includes an azatricyclo moiety. It has the molecular formula and a molecular weight of approximately 179.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
The compound can be synthesized through various chemical reactions and methodologies, which are detailed in the synthesis analysis section. It is also referenced in scientific literature discussing its properties and applications in biological systems.
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one falls under the category of azatricyclic compounds, which are recognized for their structural complexity and potential biological activity. It is often studied for its interactions with biological targets, making it relevant in medicinal chemistry.
The synthesis of 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one typically involves several key steps:
These synthetic routes may vary based on specific laboratory conditions and desired yields, with optimization processes employed to improve efficiency and purity during industrial production.
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one can undergo several significant chemical reactions:
The versatility of these reactions makes this compound valuable in synthetic organic chemistry.
The mechanism by which 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one exerts its biological effects is largely dependent on its specific application:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
Relevant analyses often include spectroscopic methods (NMR, IR) to characterize its structure and confirm purity.
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one has several notable applications:
Bridged polycyclic alkaloid derivatives represent a pharmaceutically significant class of nitrogen-containing compounds characterized by their complex three-dimensional architectures and diverse biological activities. These molecules feature fused ring systems with nitrogen atoms strategically incorporated into bridgehead positions, creating rigid scaffolds that mimic bioactive natural products while offering enhanced metabolic stability and target selectivity. The 4-azatricyclo[4.3.1.1³,⁸]undecane skeleton exemplifies this category, serving as a privileged structure in medicinal chemistry due to its structural similarity to the adamantane framework found in clinically approved therapeutics. These constrained polycyclic systems enable precise spatial positioning of pharmacophoric elements, making them invaluable platforms for drug discovery targeting neurological disorders, viral infections, and inflammatory conditions [3] [7].
The compound 4-methyl-4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (C₁₁H₁₇NO) features a structurally complex bridged system with three distinguishing components:
The stereochemistry of this compound is designated as (1R,8S), indicating specific chiral centers that lock the molecule into a defined three-dimensional conformation. This absolute configuration governs its molecular recognition properties and is essential for its pharmacological activity. The nitrogen atom exhibits significant stereoelectronic effects, including the anomeric effect (nN → σ*{C-N} orbital interaction), which influences bond lengths and angles within the N-C-N aminal core. These electronic redistributions reduce nitrogen pyramidality and modulate nucleophilicity, impacting chemical reactivity [5].
Table 1: Structural Features of 4-Methyl-4-azatricyclo[4.3.1.1³,⁸]undecan-5-one
Structural Element | Chemical Characteristics | Pharmacophoric Significance |
---|---|---|
Tricyclic Core | [4.3.1.1³,⁸] undecane scaffold | Provides rigid 3D framework for receptor complementarity |
Bridgehead Nitrogen | Quaternary methylated ammonium (N-CH₃) | Enables cationic interactions at physiological pH |
Ketone Functionality | α-Positioned carbonyl (C5=O) | Serves as hydrogen bond acceptor site |
Stereochemistry | (1R,8S) configuration | Determines chiral recognition properties |
Molecular Formula | C₁₁H₁₇NO | Molecular weight: 179.26 g/mol |
The evolutionary trajectory of 4-methyl-4-azatricyclo[4.3.1.1³,⁸]undecan-5-one development reflects five decades of progressive scaffold optimization:
Table 2: Historical Development of Adamantane-Derived Scaffolds
Time Period | Development Milestone | Representative Compound | Significance |
---|---|---|---|
1960s | First adamantane therapeutics | Amantadine (1-aminoadamantane) | Established diamondoid pharmacology |
1976 | 4-Azatricyclo[4.3.1.1³,⁸]undecane synthesis | Unsubstituted core scaffold | Introduced bridgehead nitrogen |
1980s-1990s | Carbonyl-functionalized derivatives | 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one | Added hydrogen-bonding capability |
2000s | Quaternary ammonium derivatives | Mono-N-alkylated tetraazatricyclics | Enhanced target binding affinity |
2010s-Present | Multi-functionalized analogs | 5-Methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene | Explored lactim ether reactivity |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: